(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps One common approach is the condensation of 3-chlorobenzaldehyde with 4-methoxyaniline to form an imine intermediate This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the thiazinane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Fluorine compounds: Share some chemical properties but differ significantly in structure and reactivity.
Uniqueness
(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties not found in simpler or more common compounds.
Properties
Molecular Formula |
C20H20ClN3O3S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)imino-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-3-24-18(25)12-17(19(26)22-14-7-9-16(27-2)10-8-14)28-20(24)23-15-6-4-5-13(21)11-15/h4-11,17H,3,12H2,1-2H3,(H,22,26) |
InChI Key |
LZHAFYGVQGABEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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